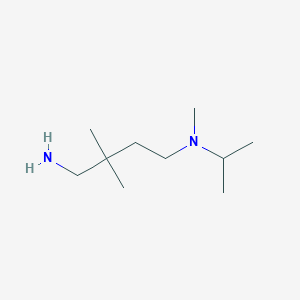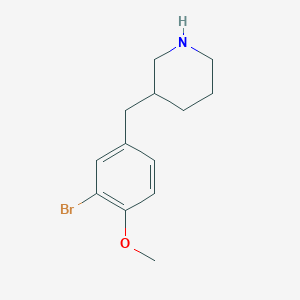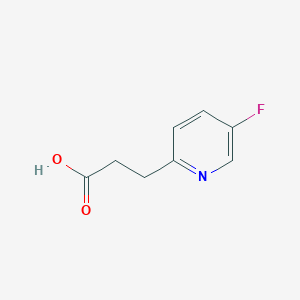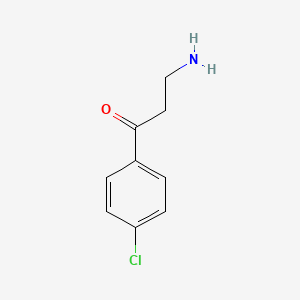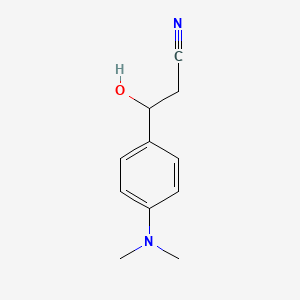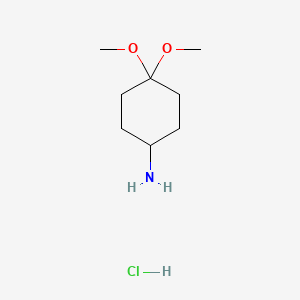
4,4-Dimethoxycyclohexan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxycyclohexan-1-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is characterized by the presence of two methoxy groups attached to a cyclohexane ring and an amine group, which is protonated to form the hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-Dimethoxycyclohexan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy groups at the 4-position.
Amination: The methoxylated cyclohexanone is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,4-Dimethoxycyclohexan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4,4-Dimethoxycyclohexan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxycyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds to 4,4-Dimethoxycyclohexan-1-aminehydrochloride include:
4,4-Dimethylcyclohexanone: This compound lacks the amine group and has methyl groups instead of methoxy groups, resulting in different chemical properties and reactivity.
4-Methoxycyclohexanone: This compound has only one methoxy group and a ketone functional group, making it less complex than this compound.
The uniqueness of this compound lies in its combination of methoxy and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
4,4-dimethoxycyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-8(11-2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
VUOARPRQKOGIGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(CC1)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



